molecular formula C22H14BrN3O3 B288070 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Numéro de catalogue B288070
Poids moléculaire: 448.3 g/mol
Clé InChI: ASFBVAUPSBCBFY-NTEUORMPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one, also known as BVC-317, is a compound that has gained attention in the scientific community due to its potential applications in the field of cancer research. BVC-317 belongs to a class of compounds known as cyclohepta[c]pyrazolones, which have been shown to possess anti-cancer properties. In

Mécanisme D'action

The mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is not fully understood, but it is believed to involve the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is frequently dysregulated in cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to have minimal toxicity in non-cancerous cells, indicating that it may have a favorable safety profile. In addition to its anti-cancer properties, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been found to possess anti-inflammatory and anti-oxidant properties. These properties may have potential applications in the treatment of other diseases, such as cardiovascular disease and neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its specificity for cancer cells, which may reduce the risk of off-target effects. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to be effective in cancer cells that are resistant to other anti-cancer drugs, indicating that it may have potential as a treatment for drug-resistant cancers. One limitation of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one is its relatively low solubility in water, which may make it difficult to administer in vivo.

Orientations Futures

There are several potential future directions for research on 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one and its potential applications in the treatment of other diseases. Finally, preclinical studies are needed to evaluate the safety and efficacy of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one in vivo, which will be important for its eventual translation to clinical trials.

Méthodes De Synthèse

The synthesis of 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one involves the condensation of 2-bromoacetophenone and 4-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to cyclization using hydrazine hydrate to form the cyclohepta[c]pyrazolone ring. The final step involves the addition of vinyl magnesium bromide to the cyclohepta[c]pyrazolone ring to form 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one.

Applications De Recherche Scientifique

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been shown to possess anti-cancer properties and has been studied extensively in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one has been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Propriétés

Nom du produit

3-[2-(2-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one

Formule moléculaire

C22H14BrN3O3

Poids moléculaire

448.3 g/mol

Nom IUPAC

3-[(E)-2-(2-bromophenyl)ethenyl]-1-(4-nitrophenyl)cyclohepta[c]pyrazol-8-one

InChI

InChI=1S/C22H14BrN3O3/c23-19-7-3-1-5-15(19)9-14-20-18-6-2-4-8-21(27)22(18)25(24-20)16-10-12-17(13-11-16)26(28)29/h1-14H/b14-9+

Clé InChI

ASFBVAUPSBCBFY-NTEUORMPSA-N

SMILES isomérique

C1=CC=C(C(=C1)/C=C/C2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

SMILES

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

SMILES canonique

C1=CC=C(C(=C1)C=CC2=NN(C3=C2C=CC=CC3=O)C4=CC=C(C=C4)[N+](=O)[O-])Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.